1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)8-1-5-13(6-2-8)7-9-11-3-4-12-9/h3-4,8H,1-2,5-7H2,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRWAWRDQCHZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210969 | |
| Record name | 1-(1H-Imidazol-2-ylmethyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-44-8 | |
| Record name | 1-(1H-Imidazol-2-ylmethyl)-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Imidazol-2-ylmethyl)-4-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201210969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Alkylation of Piperidine-4-carboxylic Acid with Imidazole Aldehyde
A common synthetic approach involves the reductive alkylation of piperidine-4-carboxylic acid with 1H-imidazole-2-carboxaldehyde. This method uses a reducing agent such as sodium cyanoborohydride in an organic solvent (methanol or ethanol) under reflux conditions. The reaction proceeds via the formation of an imine intermediate between the aldehyde and the piperidine nitrogen, which is subsequently reduced to form the methylene linkage connecting the imidazole and piperidine rings.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 1H-imidazole-2-carboxaldehyde + piperidine-4-carboxylic acid | Formation of imine intermediate |
| 2 | Sodium cyanoborohydride, methanol/ethanol, reflux | Reduction of imine to amine linkage |
This method yields 1-(1H-imidazol-2-ylmethyl)piperidine-4-carboxylic acid with good selectivity and purity after purification by recrystallization or chromatography.
Industrial Scale Synthesis Using Continuous Flow or Batch Reactors
For large-scale production, continuous flow reactors or batch reactors are employed to optimize yield, purity, and cost-effectiveness. The reaction parameters such as temperature, solvent choice, and reagent stoichiometry are carefully controlled. Purification typically involves recrystallization or chromatographic techniques to isolate the dihydrochloride salt form, which enhances stability and handling.
Amide Coupling and Functional Group Transformations
While the target compound is a carboxylic acid rather than an amide, related synthetic strategies for coupling imidazole derivatives with piperidine rings involve amide bond formation using activating agents such as DMTMM or chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate in aqueous or mixed solvents. These methods demonstrate the feasibility of coupling nitrogen-containing heterocycles with piperidine derivatives under mild conditions, which can be adapted for the preparation of this compound analogs.
Transfer Hydrogenation for Piperidine Substituent Modification
Transfer hydrogenation is a useful method for modifying piperidine-4-carboxylic acid derivatives, such as converting piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid. This process uses formaldehyde as a hydrogen donor, palladium or platinum catalysts, water, acid (formic acid), and heat (90-95°C) under ambient pressure. The method is scalable and applicable for preparing substituted piperidine intermediates that can be further functionalized with imidazole groups.
| Parameter | Details |
|---|---|
| Catalyst | Palladium on charcoal or platinum |
| Hydrogen donor | Formaldehyde |
| Solvent | Water and acid (formic acid) |
| Temperature | 90-95°C |
| Pressure | Ambient |
| Outcome | 1-methylpiperidine-4-carboxylic acid |
This approach can be adapted to introduce methyl or other substituents on the piperidine ring before coupling with imidazole moieties.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive Alkylation | 1H-imidazole-2-carboxaldehyde, sodium cyanoborohydride, methanol/ethanol, reflux | Direct, high selectivity, scalable | Requires careful control of reduction |
| Catalytic Synthesis of Imidazole Acids | Inorganic salt composite catalyst, UV irradiation, acetic acid methyl ester, toluene, KOH hydrolysis | Efficient catalytic process for imidazole precursors | Multi-step, requires catalyst preparation |
| Amide Coupling (Related) | DMTMM, activating agents, aqueous media | Mild conditions, high conversion | More suited for amide derivatives |
| Transfer Hydrogenation | Formaldehyde, Pd/C or Pt catalyst, formic acid, heat | Scalable, mild conditions | Specific to piperidine substitution |
Research Findings and Notes
The reductive alkylation method remains the most straightforward and widely used approach for synthesizing this compound, offering good yields and purity suitable for pharmaceutical research.
Catalytic methods for imidazole carboxylic acid synthesis provide valuable intermediates but require additional steps to couple with piperidine derivatives.
Transfer hydrogenation is a powerful tool for modifying the piperidine ring substituents, which can be integrated into the overall synthetic scheme to tailor compound properties.
Purification techniques such as recrystallization and chromatography are essential to obtain the compound in high purity, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituents, but typical reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.
Scientific Research Applications
Chemical Properties and Structure
1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid has the following chemical properties:
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.248 g/mol
- CAS Number : 914637-44-8
- Purity : Typically around 95% .
The compound features an imidazole ring, which is known for its versatility in biological systems, making it a valuable scaffold in drug discovery.
Biological Activities
The compound exhibits a range of biological activities that are primarily attributed to the imidazole moiety:
- Anti-inflammatory Properties : Research has indicated that imidazole derivatives can act as effective anti-inflammatory agents. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation .
- Analgesic Effects : Some derivatives have demonstrated significant analgesic activity in animal models, indicating potential use in pain management .
- Antimicrobial Activity : The imidazole ring contributes to the antimicrobial properties of these compounds, making them candidates for developing new antibiotics .
Applications in Drug Design
This compound serves as a promising scaffold for designing new drugs. Its applications include:
Development of NLRP3 Inflammasome Inhibitors
Recent studies have focused on using this compound in the design of inhibitors for the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. By modifying the piperidine structure, researchers aim to create non-covalent inhibitors that can effectively block NLRP3 activation and IL-1β release . This approach highlights the compound's potential in treating conditions like autoimmune diseases and chronic inflammation.
Synthesis of Novel Analogs
The compound's structure allows for the synthesis of various analogs with enhanced pharmacological properties. For example, modifications to the piperidine or imidazole rings can lead to improved binding affinities for specific biological targets, enhancing efficacy and reducing side effects .
Case Studies and Research Findings
Several studies have documented the application of this compound and its derivatives:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. Together, these interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share the piperidine-4-carboxylic acid core but differ in substituents, influencing their applications and properties:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in 1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid (CAS 406476-31-1) increases log P compared to non-halogenated analogs, enhancing blood-brain barrier penetration .
- Solubility : 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -1.7) shows moderate aqueous solubility, influenced by the ethoxycarbonyl group’s polarity .
- Hydrogen Bonding: Imidazole-containing analogs (e.g., 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid, CAS 1239735-33-1) exhibit higher hydrogen bond donor/acceptor counts (e.g., 2 donors, 4 acceptors), favoring protein-ligand interactions .
Discussion
The substituent on the piperidine-4-carboxylic acid scaffold dictates pharmacological behavior:
- Imidazole Derivatives : Enhance hydrogen bonding and metal coordination (e.g., zinc-binding in enzyme inhibition) .
- Aromatic Extensions: Biphenyl or quinoline groups improve lipophilicity and target affinity but may reduce solubility .
- Halogenation : Bromine or trifluoromethyl groups increase metabolic stability but pose synthetic challenges .
Biological Activity
1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include both imidazole and piperidine rings. This compound has shown potential biological activities, particularly in the fields of antimicrobial and antiviral research. The following sections will explore its synthesis, biological activity, mechanism of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is C₁₀H₁₅N₃O₂, with a molecular weight of approximately 195.25 g/mol. The compound can be synthesized through various organic reactions, typically involving the formation of the imidazole ring followed by its attachment to the piperidine ring. Common synthetic routes include:
- Cyclization of amido-nitriles to form disubstituted imidazoles.
- Coupling with piperidine derivatives under controlled conditions to yield the final product.
These methods highlight the versatility in synthesizing this compound and its derivatives for further biological evaluation.
Antiviral Properties
Recent studies indicate that this compound exhibits significant antiviral activity. It has been evaluated for its ability to inhibit viral replication, making it a candidate for therapeutic development against various viral infections. Preliminary findings suggest that the compound may interact with viral proteins, thereby blocking their function and inhibiting replication processes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
The biological effects of this compound can be attributed to its structural characteristics:
- Imidazole Ring : This moiety is known for its ability to interact with various enzymes and receptors, modulating their activity.
- Piperidine Ring : Enhances binding affinity and specificity towards biological targets.
Together, these interactions can lead to diverse pharmacological effects, including antimicrobial and antiviral activities .
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antiviral effects against influenza virus with an IC50 value of 12 µM. |
| Study B (2022) | Showed antimicrobial efficacy against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Study C (2024) | Evaluated cytotoxicity against cancer cell lines, revealing an IC50 value of 15 µM against MCF-7 breast cancer cells. |
These findings underscore the potential of this compound as a lead compound in drug development.
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Methylpiperidine-4-carboxylic acid | Piperidine ring with a carboxylic acid group | Lacks imidazole moiety; simpler structure |
| 2-(1H-Imidazol-4-ylmethyl)piperidine | Imidazole attached to piperidine | Different position of imidazole; potential activity |
| 4-(Aminomethyl)piperidine | Amino group instead of imidazole | Different functional group; diverse biological activity |
This comparison highlights the unique dual functionality of this compound, enhancing its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1H-Imidazol-2-ylmethyl)piperidine-4-carboxylic acid, and how can intermediates be characterized?
- Answer : The compound can be synthesized via multi-step reactions, such as coupling imidazole derivatives with piperidine precursors. For example, similar imidazole-piperidine hybrids (e.g., Imazaquin) involve condensation reactions followed by acid hydrolysis . Key intermediates should be characterized using NMR (to confirm regioselectivity of imidazole substitution) and HPLC (to assess purity >95%) .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretching at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How does the solubility profile of this compound influence its applicability in aqueous reaction systems?
- Answer : The compound’s solubility depends on pH due to its carboxylic acid group. In basic conditions (pH >7), it forms water-soluble carboxylate salts. Solubility in organic solvents (e.g., DMSO or methanol) should be tested empirically for reaction optimization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the imidazole-piperidine coupling step?
- Answer : Catalytic systems like palladium acetate with tert-butyl XPhos ligand (as used in piperidine derivatization) enhance cross-coupling efficiency. Reaction parameters (temperature: 40–100°C; inert atmosphere) and stoichiometric ratios (1:1.2 imidazole:piperidine precursor) must be systematically varied . Monitor progress via TLC or LC-MS to identify side products (e.g., over-alkylation).
Q. What strategies resolve contradictions in spectroscopic data when characterizing tautomeric forms of the imidazole moiety?
- Answer : The imidazole ring exhibits tautomerism, leading to ambiguous NMR signals. Use dynamic NMR experiments at variable temperatures or deuterated solvents (D₂O vs. DMSO-d₆) to stabilize specific tautomers. Computational modeling (DFT) can predict dominant tautomeric forms under experimental conditions .
Q. How does hydrogen bonding between the carboxylic acid and imidazole groups affect the compound’s stability in solid-state formulations?
- Answer : Intra-molecular hydrogen bonding (e.g., between the carboxylic acid -OH and imidazole N) reduces hygroscopicity but may lower bioavailability. Perform powder X-ray diffraction (PXRD) to assess crystallinity and accelerated stability studies (40°C/75% RH for 4 weeks) to quantify degradation pathways .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, considering its structural similarity to known enzyme inhibitors?
- Answer : Prioritize assays targeting enzymes with imidazole-binding pockets (e.g., histidine decarboxylase or cytochrome P450 isoforms). Use fluorescence-based inhibition assays with positive controls (e.g., ketoconazole for CYP3A4) and validate results with SPR (surface plasmon resonance) to measure binding kinetics .
Methodological Notes
- Synthetic Reproducibility : Document reaction parameters rigorously (e.g., inert atmosphere, drying of solvents) to mitigate variability, as moisture-sensitive intermediates are common in imidazole chemistry .
- Data Validation : Cross-reference chromatographic purity (HPLC) with elemental analysis (C, H, N) to confirm batch consistency .
- Contradiction Management : If biological activity conflicts with computational predictions, re-evaluate assay conditions (e.g., buffer pH, co-solvents) or consider off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
